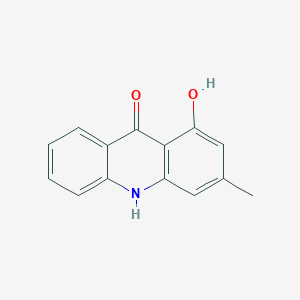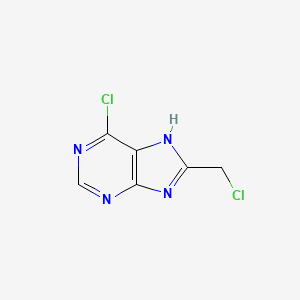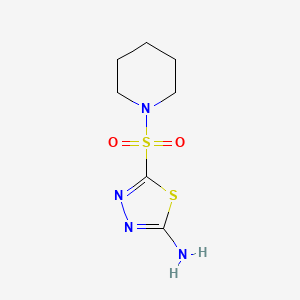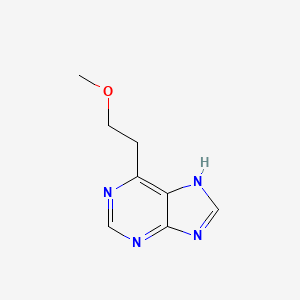
9-Chloro-5-methylacridine-4-carbonyl chloride
Übersicht
Beschreibung
9-Chloro-5-methylacridine-4-carbonyl chloride is a chemical compound with the molecular formula C15H9Cl2NO and a molecular weight of 290.14 . It is a member of the Acridinium Series of heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of 9-Chloro-5-methylacridine-4-carbonyl chloride consists of 15 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Chemical Reactions Analysis
While specific chemical reactions involving 9-Chloro-5-methylacridine-4-carbonyl chloride are not available, it’s known that acridine derivatives can interact with different biomolecular targets due to their semi-planar heterocyclic structure .Wissenschaftliche Forschungsanwendungen
1. Chemical Reactions and Complex Formation
The study of chemical reactions involving acridine derivatives like 9-Chloro-5-methylacridine-4-carbonyl chloride has been a subject of interest. For example, the reaction of iodine with 9-methylacridine in methylene chloride leads to the formation of polyiodide salts and a charge-transfer complex. This reaction pathway is facilitated by the aryl radical cation resulting from initial oxidation by iodine, showcasing the chemical reactivity and complex formation abilities of acridine derivatives (Rimmer et al., 1998).
2. Synthesis and Pharmaceutical Applications
Acridine derivatives, including compounds similar to 9-Chloro-5-methylacridine-4-carbonyl chloride, are used in the synthesis of various compounds. For instance, carbonyl chlorides substituted with aromatic dense-rings, which are chemically active and possess high fluorescent quantum yields, are synthesized for use as fluorescent probes in the detection of compounds containing hydroxy groups. These probes have potential applications in chemical engineering and the pharmaceutical industry (Hu et al., 1997).
3. Photocatalysis in Reductive Dehalogenation
9-Methylacridine derivatives have been studied for their efficiency and stability as photocatalysts in the reductive dechlorination of halogenated compounds with sodium borohydride. The process involves photoinduced electron transfer, indicating the potential of acridine derivatives in photocatalytic applications (Ishikawa & Fukuzumi, 1990).
4. Development of Mixed-Mode Stationary Phases in Chromatography
The modification of silica with acridine derivatives, such as 9-methylacridine, has been explored to develop mixed-mode stationary phases in high-performance liquid chromatography (HPLC). These stationary phases exhibit multiple interactions, including π-π stacking interaction, reverse phase, hydrophilic interaction, and anion exchange, indicating the versatile application of acridine derivatives in analytical chemistry (Hosseini & Heydar, 2021).
Wirkmechanismus
The mechanism of action of acridine derivatives, such as 9-Chloro-5-methylacridine-4-carbonyl chloride, is primarily due to DNA intercalation. This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .
Zukünftige Richtungen
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
Eigenschaften
IUPAC Name |
9-chloro-5-methylacridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c1-8-4-2-5-9-12(16)10-6-3-7-11(15(17)19)14(10)18-13(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMICRUGEHSAOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544640 | |
| Record name | 9-Chloro-5-methylacridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92138-15-3 | |
| Record name | 9-Chloro-5-methylacridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3361465.png)
![3-chloro-9H-pyrido[3,4-b]indole](/img/structure/B3361473.png)




![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3361506.png)






![6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3361561.png)